5-(4-Formylphenyl)thiophene-2-carbaldehyde CAS number and molecular weight
5-(4-Formylphenyl)thiophene-2-carbaldehyde CAS number and molecular weight
An In-Depth Technical Guide to 5-(4-Formylphenyl)thiophene-2-carbaldehyde
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and materials scientists working with 5-(4-Formylphenyl)thiophene-2-carbaldehyde. It delves into the core physicochemical properties, synthesis, characterization, and applications of this versatile bifunctional building block, grounding all claims in authoritative sources.
Introduction: A Bifunctional Scaffold for Innovation
5-(4-Formylphenyl)thiophene-2-carbaldehyde is an aromatic organic compound featuring a central thiophene ring linked to a formylphenyl group. The strategic placement of two aldehyde (formyl) groups at opposite ends of the conjugated system makes it a highly valuable and reactive intermediate. Thiophene and its derivatives are recognized as "privileged pharmacophores" in drug discovery, forming the core of numerous FDA-approved drugs due to their bioisosteric resemblance to benzene rings, which enhances interaction with biological targets.[1][2] The dialdehyde functionality provides two reactive sites for constructing complex molecular architectures, making this compound a pivotal precursor in both medicinal chemistry and advanced materials science.[3]
Core Physicochemical and Structural Data
A precise understanding of a compound's fundamental properties is the bedrock of any successful research endeavor. The key identifiers and properties of 5-(4-Formylphenyl)thiophene-2-carbaldehyde are summarized below.
| Property | Value | Source |
| CAS Number | 869959-14-8 | [4] |
| Molecular Formula | C₁₂H₈O₂S | [4] |
| Molecular Weight | 216.26 g/mol | [4] |
| Canonical SMILES | O=Cc1ccc(cc1)c2ccc(s2)C=O | [4] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Purity | Typically >97% from commercial suppliers | General knowledge |
Synthesis and Mechanistic Insights: The Suzuki-Miyaura Cross-Coupling Approach
The construction of the C-C bond between the thiophene and phenyl rings is most efficiently achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required building blocks (boronic acids and halo-thiophenes).[5][6] This approach offers a reliable and scalable route to the target molecule.
Causality Behind Experimental Design
The chosen synthetic strategy involves the coupling of a suitably protected thiophene-2-carbaldehyde, which is halogenated at the 5-position (e.g., 5-bromothiophene-2-carbaldehyde), with 4-formylphenylboronic acid. The use of a palladium catalyst, typically Pd(PPh₃)₄, in the presence of a base (like K₃PO₄ or K₂CO₃) and a suitable solvent system (e.g., 1,4-dioxane/water), facilitates the reaction.[7] The base is crucial for the transmetalation step, activating the boronic acid, while the phosphine ligands stabilize the palladium catalyst throughout the catalytic cycle.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of 5-(4-Formylphenyl)thiophene-2-carbaldehyde.
Detailed Synthesis Protocol
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Reagent Setup: To a flame-dried round-bottom flask, add 5-bromothiophene-2-carbaldehyde (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
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Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water.
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Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
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Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2.5 mol%) to the flask under a positive pressure of the inert gas.
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Reaction Execution: Immerse the flask in a preheated oil bath at 90°C and stir vigorously for 12 hours.
-
Reaction Monitoring: Periodically take small aliquots from the reaction mixture to monitor the disappearance of the starting materials via Thin Layer Chromatography (TLC).
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Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
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Washing: Wash the organic layer sequentially with water and then a saturated brine solution.
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Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 5-(4-Formylphenyl)thiophene-2-carbaldehyde.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is non-negotiable. A combination of spectroscopic techniques provides a robust, self-validating system for structural elucidation.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aldehyde Protons: Two distinct singlets between δ 9.8-10.1 ppm. Aromatic Protons: Multiple doublets and multiplets in the δ 7.2-8.0 ppm range, corresponding to the protons on the thiophene and phenyl rings. The coupling constants will be indicative of their relative positions. |
| ¹³C NMR | Aldehyde Carbons: Two signals in the δ 182-192 ppm region. Aromatic Carbons: Multiple signals between δ 125-150 ppm for the sp² hybridized carbons of the rings. |
| FT-IR | C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C=C Stretch (Aromatic): Multiple absorptions in the 1450-1600 cm⁻¹ region. |
| Mass Spec (HRMS) | The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound (C₁₂H₉O₂S⁺), confirming the molecular formula. |
Standard Characterization Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
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Analysis: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
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-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
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Sample Preparation: Place a small amount of the solid product directly onto the diamond crystal of an ATR-FTIR spectrometer.
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Analysis: Record the spectrum, typically from 4000 to 400 cm⁻¹, and perform a background subtraction.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer to obtain an accurate mass measurement, confirming the elemental composition.
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Applications in Drug Development and Materials Science
The unique structure of 5-(4-Formylphenyl)thiophene-2-carbaldehyde makes it a highly sought-after intermediate for creating high-value functional molecules.
Caption: Key application pathways for 5-(4-Formylphenyl)thiophene-2-carbaldehyde.
Drug Discovery and Medicinal Chemistry
The thiophene nucleus is a key component in drugs for treating inflammation, cancer, and infections.[1][2] The two aldehyde groups on this compound can react with various amines to form Schiff bases, which are important ligands in coordination chemistry and have shown a wide range of biological activities.[8] Furthermore, intramolecular or intermolecular reactions can lead to the formation of novel macrocycles and complex heterocyclic systems, providing a rich scaffold for generating libraries of compounds for high-throughput screening in drug discovery programs.
Advanced Materials Science
In materials science, bifunctional monomers are essential for building extended, ordered structures. 5-(4-Formylphenyl)thiophene-2-carbaldehyde is an ideal candidate for synthesizing Covalent Organic Frameworks (COFs) and Porous Organic Frameworks (POFs).[3] When reacted with multi-amine linkers, it forms porous crystalline materials with high surface areas, suitable for applications in gas storage, catalysis, and chemical sensing.[3] The extended π-conjugated system of the bithiophene backbone also makes it a valuable building block for organic semiconductors used in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).[3]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed.
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it under an inert atmosphere (e.g., argon) at 2-8°C is recommended to prevent oxidation of the aldehyde groups.
Conclusion
5-(4-Formylphenyl)thiophene-2-carbaldehyde is more than just a chemical intermediate; it is an enabling platform for innovation. Its synthesis via robust methods like the Suzuki-Miyaura coupling is well-established, and its structure is readily confirmed through standard spectroscopic techniques. The dual reactivity of its aldehyde groups, combined with the favorable electronic and biological properties of the aryl-thiophene core, ensures its continued relevance in the development of next-generation pharmaceuticals and advanced functional materials. This guide provides the foundational knowledge for researchers to confidently and effectively utilize this powerful molecular tool.
References
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Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol . The Journal of Organic Chemistry - ACS Publications. [Link]
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Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules . PMC. [Link]
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N-[4-(5-formylthiophen-2-yl)phenyl]anilino]phenyl]thiophene-2-carbaldehyde, 97% . J&K Scientific. [Link]
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Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects . PMC. [Link]
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Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst . Taylor & Francis Online. [Link]
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Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water . ResearchGate. [Link]
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5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde | C23H17NOS | CID 18458010 . PubChem. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads . PMC. [Link]
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Thiophene-2-carboxaldehyde - Wikipedia . Wikipedia. [Link]
- US2741622A - Preparation of thiophene-2-aldehydes.
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Thiophene synthesis . Organic Chemistry Portal. [Link]
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Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation . PMC. [Link]
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Exploring the Chemistry of 5-(5-formylthiophen-2-yl)thiophene-2-carbaldehyde for Novel Materials . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Thiophene-Based Compounds . Encyclopedia MDPI. [Link]
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High-field NMR spectroscopy and FTICR mass spectrometry . Biogeosciences. [Link]
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Synthesis of 5-(4-(diphenylamino) styryl)thiophene-2-carbaldehyde (6) . ResearchGate. [Link]
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FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... . ResearchGate. [Link]
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